RAF265 (CAS: 927880-90-8), also known as CHIR-265, is a highly potent, orally bioavailable small-molecule kinase inhibitor characterized by its dual mechanism of action against the RAF/MEK/ERK and VEGFR angiogenic pathways. Unlike earlier-generation multi-kinase inhibitors or highly selective mutant-BRAF inhibitors, RAF265 functions as a pan-RAF inhibitor—effectively targeting B-RAF V600E, wild-type B-RAF, and C-RAF—while simultaneously providing potent suppression of VEGFR2. This specific pharmacological profile makes it a critical procurement choice for research and preclinical development focused on overcoming acquired resistance in melanoma and colorectal cancer models, particularly where paradoxical MAPK pathway activation or tumor-induced angiogenesis limits the efficacy of standard targeted therapies[1].
Substituting RAF265 with other common in-class inhibitors like vemurafenib or sorafenib fundamentally alters experimental outcomes in complex tumor models. While vemurafenib is highly selective for the B-RAF V600E mutation, it lacks anti-angiogenic (VEGFR2) activity and frequently induces paradoxical activation of the MAPK pathway via C-RAF in wild-type BRAF cells, leading to rapid resistance [1]. Conversely, while sorafenib offers multi-kinase inhibition including VEGFR2, its potency against the B-RAF V600E mutation is significantly weaker, failing to provide the deep pathway suppression required for aggressive melanoma models [2]. Procurement of RAF265 is therefore necessary when an assay requires simultaneous, high-potency blockade of both tumor proliferation (pan-RAF) and vascularization (VEGFR2) without triggering C-RAF-mediated escape mechanisms.
In direct biochemical kinase assays, RAF265 demonstrates exceptional potency against the B-RAF V600E mutant, achieving an IC50 of 0.5 nM to 3 nM depending on the assay conditions. In contrast, the multi-kinase inhibitor sorafenib exhibits a significantly higher IC50 of approximately 43 nM for the same target, making it nearly 14- to 80-fold less potent [1]. This quantitative advantage ensures that RAF265 achieves complete target modulation at much lower concentrations, reducing off-target toxicity in cell-based assays.
| Evidence Dimension | B-RAF V600E Kinase Inhibition (IC50) |
| Target Compound Data | 0.5 - 3.0 nM |
| Comparator Or Baseline | Sorafenib (IC50 ~ 43 nM) |
| Quantified Difference | 14- to 80-fold greater potency for RAF265 |
| Conditions | In vitro GST-MEK direct substrate biochemical kinase assay |
Procuring RAF265 allows researchers to achieve deep B-RAF V600E suppression at low nanomolar concentrations, which is unachievable with sorafenib without risking broad off-target effects.
A major limitation of highly selective B-RAF inhibitors like vemurafenib is their tendency to induce paradoxical MAPK pathway activation by failing to inhibit C-RAF. RAF265 overcomes this by acting as a pan-RAF inhibitor, demonstrating a potent C-RAF IC50 of 19 nM[1]. By effectively blocking C-RAF alongside B-RAF, RAF265 prevents the dimerization-driven resistance mechanisms that plague first-generation selective inhibitors.
| Evidence Dimension | C-RAF Kinase Inhibition (IC50) |
| Target Compound Data | 19 nM |
| Comparator Or Baseline | Vemurafenib (Fails to inhibit C-RAF at therapeutic doses, induces activation) |
| Quantified Difference | Complete C-RAF suppression by RAF265 vs. paradoxical activation by vemurafenib |
| Conditions | In vitro target modulation and cellular proliferation assays |
Laboratories studying acquired melanoma resistance must select RAF265 over vemurafenib to effectively model pan-RAF blockade and prevent C-RAF-mediated assay failure.
Unlike vemurafenib and dabrafenib, which are strictly limited to the RAF pathway, RAF265 provides integrated anti-angiogenic properties by potently inhibiting VEGFR2 phosphorylation with an EC50 of approximately 30 nM. This dual-action profile allows a single compound to simultaneously disrupt tumor cell proliferation and endothelial cell vascularization, eliminating the need to procure and formulate two separate inhibitors for complex in vivo tumor microenvironment models.
| Evidence Dimension | VEGFR2 Inhibition (EC50) |
| Target Compound Data | ~30 nM |
| Comparator Or Baseline | Vemurafenib / Dabrafenib (No significant VEGFR2 activity) |
| Quantified Difference | Potent dual-pathway activity in RAF265 vs. single-pathway activity in comparators |
| Conditions | Cell-based VEGFR2 phosphorylation assay |
For in vivo xenograft studies requiring both anti-proliferative and anti-angiogenic effects, purchasing RAF265 streamlines formulation and avoids the pharmacokinetic complexities of dosing two separate drugs.
Proper solvent handling is critical for RAF265 processability. The compound achieves high solubility in anhydrous DMSO (up to 50-100 mg/mL, ~99-192 mM) when paired with sonication and mild warming (up to 60°C). However, RAF265 is highly sensitive to moisture; using hygroscopic, moisture-contaminated DMSO significantly reduces its solubility and can cause precipitation in high-throughput screening formats . In contrast to highly water-soluble salts, RAF265 requires strict anhydrous stock preparation.
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | 100 mg/mL in anhydrous DMSO (with sonication/warming) |
| Comparator Or Baseline | Moisture-contaminated DMSO or aqueous buffers |
| Quantified Difference | Severe solubility drop in hydrated solvents vs. complete dissolution in fresh anhydrous DMSO |
| Conditions | In vitro stock solution preparation for cellular assays |
Buyers and lab managers must ensure the concurrent procurement of fresh, anhydrous DMSO and implement sonication protocols to prevent costly assay failures due to compound precipitation.
While primarily procured for oncology, RAF265 provides highly quantifiable baseline data for bone metastasis and skeletal disorder models. In peripheral blood mononuclear cell (PBMC) assays, RAF265 inhibits RANKL/M-CSF-induced osteoclast differentiation with an IC50 of ~160 nM, and exerts an even more potent inhibition on osteoclast resorptive capacity on calcium-coated wells with an IC50 of ~20 nM [1]. This provides a dual-purpose utility not typically validated for standard BRAF inhibitors.
| Evidence Dimension | Osteoclast Resorptive Capacity (IC50) |
| Target Compound Data | ~20 nM |
| Comparator Or Baseline | Untreated RANKL/M-CSF induced PBMCs |
| Quantified Difference | Potent dose-dependent suppression of resorption and differentiation |
| Conditions | In vitro PBMC differentiation and calcium-coated well resorption assays |
Labs investigating tumor-induced bone degradation can procure RAF265 to simultaneously target the primary tumor pathways and directly measure the inhibition of osteoclast function.
Because highly selective BRAF inhibitors like vemurafenib often trigger resistance via C-RAF-mediated paradoxical activation, RAF265 is the preferred compound for studying resistance bypass mechanisms. Its pan-RAF inhibition profile ensures complete blockade of the MAPK pathway, making it essential for long-term proliferation assays and xenograft models where tumor escape is a primary variable [1].
In complex in vivo models that evaluate the tumor microenvironment, researchers require simultaneous suppression of tumor growth and vascularization. RAF265’s potent dual inhibition of B-RAF V600E and VEGFR2 (~30 nM EC50) allows for single-agent dosing, eliminating the pharmacokinetic confounding factors associated with co-administering a BRAF inhibitor and a separate VEGFR inhibitor .
Directly downstream of its validated in vitro resorption data, RAF265 is uniquely suited for skeletal disorder research. It is the compound of choice for specialized in vitro calcium-coated well resorption assays modeling bone metastasis, allowing researchers to simultaneously target primary tumor pathways and directly measure the inhibition of osteoclast function [2].